Fmoc-L-homoarginine hydrochloride

Protease-resistant peptide engineering Antimicrobial peptide optimization Peptide therapeutic development

Fmoc-L-homoarginine hydrochloride (CAS 208174-14-5, MW 446.93) is a fluorenylmethoxycarbonyl-protected non-proteinogenic amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS). Homoarginine differs structurally from the canonical L-arginine by the insertion of one additional methylene group in the side chain, extending the distance between the α-carbon and the terminal guanidino moiety by one carbon unit.

Molecular Formula C22H26N4O4
Molecular Weight 410.5 g/mol
Cat. No. B15540783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-homoarginine hydrochloride
Molecular FormulaC22H26N4O4
Molecular Weight410.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)
InChIKeyQRELIJBJYZHTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-homoarginine Hydrochloride: Key Procurement Considerations for Protected Homoarginine in SPPS and Peptide Engineering


Fmoc-L-homoarginine hydrochloride (CAS 208174-14-5, MW 446.93) is a fluorenylmethoxycarbonyl-protected non-proteinogenic amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS) . Homoarginine differs structurally from the canonical L-arginine by the insertion of one additional methylene group in the side chain, extending the distance between the α-carbon and the terminal guanidino moiety by one carbon unit . The Fmoc protecting group is base-labile, enabling standard SPPS deprotection with piperidine, while the hydrochloride salt form enhances handling and solubility characteristics relative to the free base [1]. This compound enables the site-specific incorporation of homoarginine residues into synthetic peptides, a modification that fundamentally alters peptide biophysical and biological properties compared to arginine-containing sequences, making it a strategically distinct procurement choice for applications requiring enhanced proteolytic stability, modified enzyme-substrate interactions, or altered physicochemical behavior in analytical workflows .

Why Fmoc-L-homoarginine Hydrochloride Cannot Be Replaced by Fmoc-L-arginine in Critical Peptide Syntheses


Fmoc-L-homoarginine hydrochloride cannot be substituted with Fmoc-L-arginine derivatives when the functional objective is to engineer peptides with altered proteolytic stability, modified nitric oxide synthase (NOS) substrate kinetics, or enhanced mass spectrometry response characteristics. The +1 methylene extension in homoarginine fundamentally alters the geometry of enzyme-substrate recognition: the increased side-chain length creates steric incompatibility with the trypsin active site, rendering peptide bonds C-terminal to homoarginine completely resistant to tryptic cleavage [1]. Similarly, the elongated side chain reduces catalytic efficiency (kcat/Km) for NOS-mediated oxidation by altering substrate positioning relative to the heme active site, with quantitative consequences distinct from arginine [2]. Furthermore, conversion of lysine to homoarginine via guanidination, or direct homoarginine incorporation, produces a fundamental change in peptide basicity and ionization efficiency in electrospray mass spectrometry that is not recapitulated by arginine or lysine [3]. These functional divergences are intrinsic to the homoarginine side-chain architecture and cannot be mimicked by any alternative Fmoc-protected canonical amino acid, establishing Fmoc-L-homoarginine hydrochloride as an indispensable, non-interchangeable procurement item for these specific research applications.

Fmoc-L-homoarginine Hydrochloride: Quantitative Evidence of Differentiation Versus Arginine Analogs


Fmoc-L-homoarginine Hydrochloride Confers Complete Trypsin Resistance at C-Terminal Peptide Bonds

Incorporation of homoarginine (Har) into hGH-RH peptide analogues results in complete trypsin resistance at the C-terminal peptide bonds formed by Har residues. In comparative trypsin digestion experiments monitored by HPLC and ESI-MS, peptide bonds involving the carboxyl group of Har were completely stable to tryptic hydrolysis, whereas equivalent arginine-containing sequences undergo efficient cleavage under identical conditions [1]. In a separate study of antimicrobial peptides, substitution of arginine with homoarginine in the PLR10 sequence produced PLHR10, which retained 90% growth inhibition activity against E. coli at 62.5 µM after trypsin treatment, compared to only 20% inhibition for the arginine-containing PLR10 under identical conditions [2]. Against P. aeruginosa at 125 µM, PLHR10 retained 70% inhibitory activity versus 22% for PLR10 [2].

Protease-resistant peptide engineering Antimicrobial peptide optimization Peptide therapeutic development

Homoarginine-Incorporated Peptides Exhibit 14-Fold Increased Duodenal Stability Versus Arginine Peptides

Incorporation of homoarginine into antimicrobial peptide sequences produces quantitatively defined increases in stability within gastrointestinal organ extracts. Peptide stability analyzed in whole organ extracts demonstrated that homoarginine substitution resulted in a 14-fold increase in duodenal stability and a 40-fold increase in stomach stability compared to control peptides lacking this modification [1]. The study employed isothermal calorimetry to confirm that both stable and unstable peptides bound stoichiometrically to trypsin with dissociation constants ranging from 2-60 µM, indicating that the observed stability gains are not due to abolished enzyme binding but rather to altered catalytic turnover following binding [1].

Oral peptide delivery Gastrointestinal stability Therapeutic peptide engineering

Homoarginine Exhibits Quantitatively Reduced NOS Catalytic Efficiency Versus Arginine

Homo-L-arginine functions as a substrate for both neuronal NOS (NOS I) and macrophage NOS (NOS II), but with significantly altered catalytic efficiency relative to L-arginine. Purified recombinant enzyme assays established that the catalytic efficiency (kcat/Km) decreases in the order: Arg > NOHA > homo-Arg > homo-NOHA. Lengthening the arginine chain by one CH2 unit (producing homoarginine) results in markedly decreased kcat/Km and clear disturbances in NOS functioning [1]. Additionally, homo-Arg oxidation consumes more NADPH per mole of NO produced: 2.0-2.6 mol NADPH consumed per mol NO formed, compared to 1.5 mol NADPH per mol NO for arginine under identical conditions [1]. The reaction also results in greater accumulation of the Nω-hydroxyguanidine intermediate (homo-NOHA:homocitrulline ratio between 0.2 and 0.4) [1].

Nitric oxide synthase studies Enzyme kinetics Substrate specificity analysis

Homoarginine-Terminal Peptides Show Differentiated Electrospray Ionization Response in LC-MS

Selected ion monitoring (SIM) analysis of equimolar mixtures containing arginine-, lysine-, and the corresponding homoarginine-terminal peptides following liquid chromatography revealed differences in electrospray (ES) response [1]. The ionization behavior of standard peptides is in accordance with the postulated higher stability of the guanidino group present on arginine- and homoarginine-terminal peptides, producing distinct MS response profiles that differ from lysine-terminated peptides [1]. Guanidination conversion of lysine ε-amino groups to homoarginine has been demonstrated to increase sensitivity of tryptic peptide detection by MALDI-TOF mass spectrometry [2].

Proteomics sample preparation Mass spectrometry sensitivity Peptide quantification

Fmoc-L-homoarginine Hydrochloride: High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Design and Synthesis of Trypsin-Resistant Therapeutic Peptides for Oral or Systemic Administration

Research teams developing peptide therapeutics that must survive gastrointestinal proteolytic environments or systemic trypsin-like protease exposure should prioritize Fmoc-L-homoarginine hydrochloride procurement. The quantitative evidence demonstrates that homoarginine substitution confers complete resistance to trypsin at C-terminal peptide bonds [1] and produces 14-fold increased duodenal stability and 40-fold increased stomach stability in organ extracts [2]. These gains directly address the primary failure mechanism of orally administered or systemically circulating therapeutic peptides, providing a rational design strategy for extending peptide half-life without relying on non-standard backbone modifications or extensive D-amino acid substitution.

Engineering of Antimicrobial Peptides with Maintained Activity and Enhanced Protease Resistance

Investigators optimizing antimicrobial peptides (AMPs) for therapeutic development should consider Fmoc-L-homoarginine hydrochloride as a building block when balancing activity retention against protease stability requirements. The head-to-head comparative data show that total arginine substitution with homoarginine in PLR10 yielded PLHR10, which retained 90% post-trypsin activity against E. coli at 62.5 µM versus only 20% for the parent arginine peptide [3]. However, the same substitution in the Mel4 scaffold increased MICs from 31.25 µM to >250 µM against S. aureus [3], indicating that the activity-stability trade-off is sequence-dependent. This evidence supports procurement for systematic AMP optimization campaigns where protease stability is a defined screening criterion.

Nitric Oxide Synthase Substrate Specificity and Enzyme Mechanism Studies

Laboratories conducting detailed enzymological characterization of nitric oxide synthase isoforms should procure Fmoc-L-homoarginine hydrochloride to generate synthetic peptides containing structurally defined homoarginine residues for substrate specificity studies. The published kinetic comparison data establish that homoarginine oxidation by NOS consumes 2.0-2.6 mol NADPH per mol NO produced (versus 1.5 mol for arginine) and results in intermediate accumulation (homo-NOHA:homocitrulline ratio 0.2-0.4) distinct from the arginine pathway [4]. These quantitative differences make homoarginine-containing peptides valuable tools for dissecting the two-step NOS catalytic mechanism and for calibrating computational models of NOS substrate recognition.

Proteomics Sample Preparation via Guanidination for Enhanced MALDI-TOF Detection

Proteomics core facilities and mass spectrometry laboratories performing tryptic peptide analysis should evaluate Fmoc-L-homoarginine hydrochloride for synthesizing calibration standards or for workflows involving lysine-to-homoarginine guanidination. The documented enhancement in MALDI-TOF detection sensitivity for homoarginine-converted peptides [5] and the differential electrospray response of homoarginine-terminal peptides in LC-ESI-MS [6] provide a quantitative basis for including homoarginine-containing peptides as internal standards or as derivatization endpoint controls. This application is particularly relevant for low-abundance protein identification where every gain in ion signal contributes to successful peptide sequencing.

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